molecular formula C15H10ClF3O3 B6384990 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261952-68-4

5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384990
CAS RN: 1261952-68-4
M. Wt: 330.68 g/mol
InChI Key: NEYKZLBTMJQBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, also known as 5-CMC, is a powerful and versatile organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a chlorinated phenol derivative with a trifluoromethyl group, and is used in various chemical reactions and synthesis methods. This compound is highly soluble in organic solvents and is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. The structure of 5-CMC is displayed below.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed to interact with the active sites of enzymes, such as cytochrome P450 and NADPH oxidases, to inhibit their activity. Additionally, it has been shown to interact with other proteins and enzymes, such as DNA polymerase and RNA polymerase, and to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been shown to inhibit the activity of enzymes, such as cytochrome P450 and NADPH oxidases. Additionally, it has been shown to interact with other proteins and enzymes, such as DNA polymerase and RNA polymerase, and to affect their activity.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high solubility in organic solvents, its versatility in the synthesis of various organic compounds, and its potential as an inhibitor of enzymes. However, due to its limited understanding of its mechanism of action and biochemical and physiological effects, it is important to use caution when using this compound in laboratory experiments.

Future Directions

In order to gain a better understanding of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%, further research is needed to explore its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential as an inhibitor of enzymes, such as cytochrome P450 and NADPH oxidases, and its potential as a tool for the synthesis of various organic compounds. Finally, further research is needed to explore its potential for use in the investigation of drug-target interactions.

Synthesis Methods

The synthesis of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is achieved through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with trifluoromethyl iodide to form the intermediate 5-chloro-3-methoxycarbonylphenyl trifluoromethyl iodide. This intermediate is then reacted with sodium hydroxide to form the final product, 5-(4-chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol.

Scientific Research Applications

The versatile properties of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% make it a valuable tool for scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been studied as a potential inhibitor of enzymes, such as cytochrome P450 and NADPH oxidases. Additionally, it has been used in the synthesis of bioactive compounds, such as natural products, and in the investigation of drug-target interactions.

properties

IUPAC Name

methyl 2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYKZLBTMJQBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686752
Record name Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol

CAS RN

1261952-68-4
Record name Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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